molecular formula C16H13N5O2S B2814163 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034508-05-7

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2814163
CAS No.: 2034508-05-7
M. Wt: 339.37
InChI Key: UGHUTJDGXIESQS-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic compound with a complex structure that integrates multiple functional groups. This compound is of interest due to its potential applications in various scientific fields including chemistry, biology, and medicine. The intricate structure suggests its involvement in several biochemical pathways and interactions.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c1-21-6-2-3-12(21)15-19-14(23-20-15)8-17-16(22)10-4-5-11-13(7-10)24-9-18-11/h2-7,9H,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHUTJDGXIESQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide involves multiple steps. Typically, the synthetic route starts with the preparation of intermediate compounds:

  • Step 1: Preparation of 1-methyl-1H-pyrrole-2-carboxaldehyde

    • Reactant: : 1-methyl-1H-pyrrole

    • Reagent: : Oxidizing agent

    • Condition: : Room temperature

    • Intermediate: : 1-methyl-1H-pyrrole-2-carboxaldehyde

  • Step 2: Formation of 1,2,4-oxadiazole ring

    • Reactant: : 1-methyl-1H-pyrrole-2-carboxaldehyde

    • Reagent: : Hydroxylamine hydrochloride, acetic anhydride

    • Condition: : Reflux

    • Intermediate: : 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

  • Step 3: Benzo[d]thiazole-6-carboxylic acid methylation

    • Reactant: : Benzo[d]thiazole-6-carboxylic acid

    • Reagent: : Methylating agent (e.g., methyl iodide)

    • Condition: : Base (e.g., potassium carbonate)

    • Intermediate: : Methyl benzo[d]thiazole-6-carboxylate

  • Step 4: Coupling of intermediates

    • Reactant: : 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole, methyl benzo[d]thiazole-6-carboxylate

    • Reagent: : Coupling agent (e.g., DCC - dicyclohexylcarbodiimide)

    • Product: : N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Industrial Production Methods

Scaling up to industrial production requires optimizing reaction conditions, maximizing yield, and ensuring product purity. Common techniques include:

  • Continuous flow synthesis for efficiency and control

  • Use of solid-phase synthesis to simplify purification processes

  • Implementation of catalytic processes to enhance reaction rates and yields

Chemical Reactions Analysis

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide can participate in several types of chemical reactions:

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate

  • Reduction: : Catalytic hydrogenation or reducing agents such as sodium borohydride

  • Substitution: : Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, acidic conditions

  • Reduction: : Sodium borohydride, ethanol

  • Substitution: : Electrophiles or nucleophiles depending on the group targeted for substitution

Major Products: : Vary based on specific reaction conditions and reactants involved.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications.

Biology

Biologically, it may act as a probe for studying various biochemical pathways due to its unique structure, influencing protein interactions and cellular processes.

Medicine

Medicinally, its potential therapeutic effects are explored in drug development, targeting conditions such as cancer, inflammatory diseases, and neurological disorders.

Industry

Industrially, it can be used in the development of new materials, such as polymers and specialty chemicals, due to its versatile functional groups.

Mechanism of Action

The compound interacts with various molecular targets, potentially binding to specific receptors or enzymes, thereby modulating their activity. This interaction can alter cellular signaling pathways, leading to desired biological effects. The exact mechanisms depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

  • N-((3-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

  • N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Uniqueness

The presence of the 1,2,4-oxadiazole ring fused with the pyrrole and benzo[d]thiazole moieties gives this compound a distinct set of chemical and biological properties, setting it apart from other structurally similar compounds. These differences can significantly influence its reactivity, stability, and biological activity, offering unique advantages in various applications.

Hopefully, this covers everything about N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that combines unique structural features of pyrrole, oxadiazole, and benzothiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The molecular formula of this compound is C18H18N4O2SC_{18}H_{18}N_4O_2S, with a molecular weight of approximately 358.43 g/mol. The structure comprises a benzo[d]thiazole core linked to an oxadiazole group through a methylene bridge, which is further substituted with a pyrrole derivative.

Biological Activity Overview

Research indicates that compounds containing thiazole and oxadiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many derivatives have shown promising results against various bacterial strains.
  • Anticancer Properties : Certain compounds display significant cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in disease processes.

Antimicrobial Activity

Several studies have reported the antibacterial properties of thiazole and oxadiazole derivatives. For instance, compounds similar to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide have been tested against Escherichia coli and Staphylococcus aureus. The results indicate that these compounds can inhibit bacterial growth effectively.

CompoundTarget BacteriaIC50 (nM)
9dE. coli33
10aS. aureus45

Anticancer Activity

The anticancer potential of this compound is supported by its structural analogs that have been tested for cytotoxicity against various cancer cell lines. For example, studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells.

CompoundCell LineIC50 (µM)
13A431<0.5
14Jurkat0.75

The mechanism by which N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide exerts its biological effects likely involves interaction with specific molecular targets. This may include binding to enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity.

Case Studies

  • Study on Antibacterial Activity :
    A recent study evaluated the antibacterial efficacy of various thiazole derivatives against resistant strains of bacteria. The results indicated that the presence of the oxadiazole moiety significantly enhanced the antibacterial activity compared to compounds lacking this feature.
  • Anticancer Screening :
    In vitro studies conducted at the National Cancer Institute assessed the anticancer properties of related compounds at a concentration of 10 µM. The findings suggested that several derivatives exhibited potent activity against multiple cancer cell lines, highlighting the therapeutic potential of these compounds.

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